molecular formula C₁₂H₂₁ClO₂ B1146727 (-)-Menthoxyacetyl chloride CAS No. 15356-62-4

(-)-Menthoxyacetyl chloride

Cat. No.: B1146727
CAS No.: 15356-62-4
M. Wt: 232.75
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Description

(-)-Menthoxyacetyl chloride is a chemical compound with the molecular formula C12H21ClO2. This compound is characterized by the presence of an acetyl chloride group attached to a cyclohexyl ring substituted with isopropyl and methyl groups. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Menthoxyacetyl chloride typically involves the reaction of 2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:

2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetic acid+SOCl22-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetyl chloride+SO2+HCl\text{2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetic acid+SOCl2​→2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(-)-Menthoxyacetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the acetyl chloride group hydrolyzes to form 2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis: Water or aqueous base

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Alcohols: Formed by reduction

Scientific Research Applications

(-)-Menthoxyacetyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying their structure and function.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (-)-Menthoxyacetyl chloride involves the reactivity of the acetyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetic acid: The parent compound from which the acetyl chloride derivative is synthesized.

    2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)ethyl chloride: A similar compound with an ethyl chloride group instead of an acetyl chloride group.

Uniqueness

(-)-Menthoxyacetyl chloride is unique due to the presence of the acetyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and various scientific research applications.

Properties

IUPAC Name

2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClO2/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3/t9-,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMCKLVHDJADEB-OUAUKWLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OCC(=O)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OCC(=O)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15356-62-4
Record name (-)-Menthoxyacetyl Chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

A: (-)-Menthoxyacetyl chloride acts as a chiral auxiliary. It reacts with enantiomers of a chiral compound, forming diastereomeric esters. These diastereomers, unlike enantiomers, possess distinct physical properties, particularly in their NMR spectra and chromatographic behavior. By analyzing these differences, researchers can determine the absolute configuration of the original enantiomers. []

A: Researchers successfully utilized this compound to establish the absolute configuration of naturally occurring (+)-mayol and (+)-cembrenene. They achieved this by synthesizing enantiomerically pure cis and trans 1-hydroxy-neocembrenes. After derivatizing these compounds with this compound, they compared the resulting diastereomers with the natural products, allowing them to assign the absolute configurations. []

A: Research indicates that less specific solvating solvents, such as chloroform, benzene, and n-hexane, generally lead to higher rate ratios (kdl/kll) during the esterification of enantiomeric menthols with this compound. This suggests that such solvents enhance the difference in reaction rates between enantiomers, making kinetic resolution a potential separation technique. Conversely, more specific solvating solvents like liquid sulfur dioxide result in lower rate ratios. []

A: High-performance liquid chromatography (HPLC) plays a crucial role in separating and analyzing the diastereomeric esters formed after reaction with this compound. In studies involving the metabolism of 6-nitrochrysene, researchers employed HPLC to resolve the enantiomeric 1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC) metabolites after derivatization. [] Additionally, circular dichroism was utilized to determine the enantiomeric ratios of the metabolites. []

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